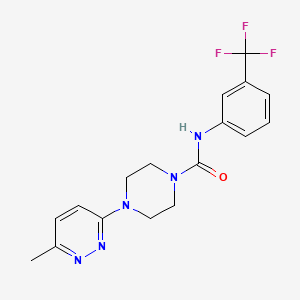

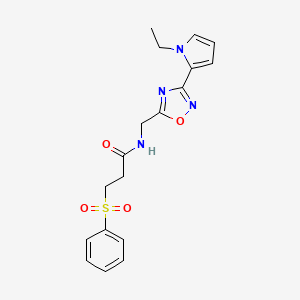

![molecular formula C16H9Br2N B2865228 6,8-dibromo-11H-indeno[1,2-b]quinoline CAS No. 865658-79-3](/img/structure/B2865228.png)

6,8-dibromo-11H-indeno[1,2-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “6,8-dibromo-11H-indeno[1,2-b]quinoline” is characterized by the presence of an indeno[1,2-b]quinoline core structure, with bromine atoms at the 6 and 8 positions . This structure is likely to influence its physical and chemical properties, as well as its potential biological activities.Physical And Chemical Properties Analysis

The physical and chemical properties of “6,8-dibromo-11H-indeno[1,2-b]quinoline” are not extensively documented in the available literature. The compound has a molecular weight of 375.06 . Further experimental studies would be required to fully characterize its physical and chemical properties.Applications De Recherche Scientifique

JNK Inhibition for Anti-inflammatory Drug Development

The compound has been evaluated for its potential as a c-Jun N-terminal kinase (JNK) inhibitor . JNKs are critical in the regulation of various physiological and pathological processes. Specific derivatives of 11H-indeno[1,2-b]quinoline have shown sub-micromolar JNK binding affinity and selectivity for JNK1/JNK3 over JNK2. This suggests that these compounds could serve as small-molecule modulators for JNK, providing a pathway for the development of new anti-inflammatory drugs.

Antituberculosis Activity

Indenoquinoline derivatives have been discovered as potent dual agents with both antituberculosis and anti-inflammatory properties . One of the derivatives exhibited significant activity against the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to that of isoniazid, a well-known antituberculosis drug. This highlights the potential of 6,8-dibromo-11H-indeno[1,2-b]quinoline derivatives in treating tuberculosis.

Synthetic Chemistry and Medicinal Applications

The synthesis of 11H-indeno[1,2-b]quinoline derivatives has been explored for their potential medicinal applications . These compounds have been synthesized with good yields, indicating a viable pathway for large-scale production, which is essential for any pharmaceutical application.

Molecular Modeling for Drug Design

Molecular modeling studies have been conducted on 11H-indeno[1,2-b]quinoline derivatives to understand their binding interactions at the JNK catalytic site . This information is crucial for the rational design of drugs targeting JNK pathways, which are implicated in various diseases.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis has been utilized to determine important structural features of indenoquinoline derivatives that predict their antituberculosis activity . This approach helps in the optimization of the compounds for enhanced activity and reduced toxicity.

Neutrophil Activation and Superoxide Anion Generation

Research has indicated that certain indenoquinoline derivatives can affect neutrophil activation and superoxide anion generation . This is significant for understanding the compound’s role in the immune response and its potential therapeutic applications in conditions involving neutrophil dysregulation.

Chemical Isomerization Studies

Studies on the isomerization of similar compounds have provided insights into the behavior of 11H-indeno[1,2-b]quinoline derivatives . Understanding the interconversion of isomers is important for the development of stable and effective pharmaceuticals.

Lead Compound for Anti-inflammatory Therapeutics

The research on 11H-indeno[1,2-b]quinoline derivatives as JNK inhibitors positions them as potential lead compounds for the development of new anti-inflammatory therapeutics . Their ability to inhibit key pathways involved in inflammation makes them promising candidates for further drug development.

Propriétés

IUPAC Name |

6,8-dibromo-11H-indeno[1,2-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2N/c17-12-7-11-6-10-5-9-3-1-2-4-13(9)15(10)19-16(11)14(18)8-12/h1-4,6-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPYXXSUHHCOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C31)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-11H-indeno[1,2-b]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)

![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)

![4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865158.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)

![3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2865162.png)

![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)